3,5-Dimethyl-2-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C18H20N4 |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
3,5-dimethyl-2-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H20N4/c1-13-12-16(21-10-6-7-11-21)22-18(19-13)14(2)17(20-22)15-8-4-3-5-9-15/h3-5,8-9,12H,6-7,10-11H2,1-2H3 |
InChI Key |
AAWIDBRCIUJFHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCCC3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Chlorination with Phosphorus Oxychloride (POCl₃)
The 7-hydroxyl group is replaced with chlorine using POCl₃ under reflux conditions, forming 7-chloro-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine.
Optimized Protocol :
-
Reagent : POCl₃ (5–10 equiv)
-
Solvent : Toluene or dichloroethane
-
Temperature : 110–120°C, 8–12 hours
Alternative Synthetic Pathways
Microwave-Assisted Cyclization
Microwave irradiation accelerates cyclocondensation, reducing reaction times from hours to minutes. For example, combining 5-amino-3-phenylpyrazole and acetylacetone under microwave conditions (150°C, 20 min) achieves 85% yield of the core structure.
Structural Confirmation and Analytical Data
Spectroscopic Characterization
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar pyrazolo[1,5-a]pyrimidine core and substituent orientations.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
-
Regioselectivity : Competing reactions during cyclocondensation may yield isomeric byproducts. Using electron-deficient diketones or Lewis acids (e.g., ZnCl₂) improves selectivity.
-
Pyrrolidine Solubility : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency.
-
Purification : Column chromatography (SiO₂, hexane/ethyl acetate) isolates the target compound from chlorination byproducts.
Recent Advances and Green Chemistry Approaches
Recent studies emphasize solvent-free conditions and recyclable catalysts. For instance, montmorillonite K10 clay catalyzes cyclocondensation with 90% yield, reducing waste. Additionally, mechanochemical grinding (ball milling) achieves chlorination in 2 hours with minimal solvent.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety:
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-2-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
Anticancer Properties
The compound has been studied for its potential as an anticancer agent. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant biological activities, including inhibition of cancer cell proliferation. For instance, compounds based on the phenylpyrazolo[3,4-d]pyrimidine scaffold have shown promising results as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2) with IC50 values ranging from 0.3 to 24 µM. Notably, one derivative demonstrated effective tumor growth inhibition in MCF-7 breast cancer models by inducing apoptosis and suppressing cell cycle progression .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects involves interaction with specific protein targets. Molecular docking studies suggest that the nitrogen atoms within the pyrazolo[1,5-a]pyrimidine core can form hydrogen bonds with amino acid residues in target proteins like EGFR, enhancing the binding affinity and leading to potent inhibitory effects on cancer cell growth .
Enzyme Inhibition
Inhibition of ELOVL6
Another significant application of 3,5-Dimethyl-2-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine is its role as an inhibitor of the enzyme ELOVL6 (elongation of very long chain fatty acids). Studies have shown that this compound can selectively inhibit ELOVL6 activity with a high degree of selectivity compared to other family members, suggesting potential applications in metabolic disorders related to fatty acid elongation .
Therapeutic Potential
Broad-spectrum Applications
The versatility of pyrazolo[1,5-a]pyrimidine derivatives extends beyond cancer treatment. Their structural features allow for modifications that can enhance activity against various biological targets. For example, compounds derived from this scaffold have been explored for their antifungal and antiparasitic properties as well. The ability to modify the phenyl and pyrrolidine groups allows for the development of tailored therapeutics aimed at specific diseases .
Several studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in clinical settings:
- Study on Anticancer Activity : A study published in October 2023 demonstrated that a novel compound based on this scaffold significantly inhibited tumor growth in vitro and in vivo models. The study provided insights into its mechanism involving apoptosis induction and cell cycle arrest .
- Enzyme Inhibition Research : Another investigation focused on the selective inhibition of ELOVL6 by a related compound showed a marked reduction in fatty acid elongation indices in hepatocytes after oral administration in mice. This suggests a potential therapeutic avenue for metabolic diseases linked to fatty acid metabolism .
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-2-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally analogous compounds:
Structural and Functional Group Variations
Physicochemical and Pharmacokinetic Properties
- Solubility : The 7-pyrrolidin-1-yl group provides moderate hydrophilicity compared to 7-morpholin-4-yl (), which has higher oxygen content. However, it is less lipophilic than 7-trifluoromethyl derivatives .
- Planarity and Conformation : shows that dihedral angles between aryl substituents and the pyrazolopyrimidine core influence molecular interactions. The target compound’s 2-phenyl group likely adopts a near-coplanar conformation (~10–15° dihedral angle), optimizing π-π stacking in biological targets .
Biological Activity
Overview
3,5-Dimethyl-2-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has attracted significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is known for various pharmacological properties including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure
The chemical structure of 3,5-Dimethyl-2-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 3,5-Dimethyl-2-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine |
| Molecular Formula | CHN |
| Molecular Weight | 336.44 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may inhibit specific enzymes or receptors involved in critical biological pathways. For example, it has been suggested that it could inhibit dihydrofolate reductase, which plays a vital role in DNA synthesis and cell division, thereby exerting antimicrobial and anticancer effects .
Antimicrobial Activity
Studies have demonstrated that compounds similar to 3,5-Dimethyl-2-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine exhibit significant antimicrobial properties. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis.
Anticancer Properties
Research has also highlighted its potential as an anticancer agent. The compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through modulation of signaling pathways involved in cell proliferation .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action may provide therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies
Several case studies have investigated the biological effects of pyrazolo[1,5-a]pyrimidines:
- Study on Anticancer Activity : A recent study assessed the efficacy of a derivative of 3,5-Dimethyl-2-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine against breast cancer cells. Results indicated a significant reduction in cell viability and induction of apoptosis through caspase activation .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The findings revealed that the compound exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 3,5-Dimethyl-2-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine | Antimicrobial, Anticancer | Inhibition of dihydrofolate reductase |
| Pyrido[2,3-d]pyrimidines | Anticancer | Modulation of apoptosis pathways |
| Pyrazolo[1,5-a]pyrimidines | Antimicrobial | Disruption of nucleic acid synthesis |
Q & A
Q. Basic
- ¹H/¹³C NMR : Confirm regiochemistry and substituent orientation (e.g., C7 pyrrolidine protons resonate at δ 3.2–3.5 ppm) .
- HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C₁₉H₂₁N₅: 336.1824; found: 336.1821) .
- FT-IR : Identify carbonyl (ν ~1700 cm⁻¹) and amine (ν ~3400 cm⁻¹) functional groups .
What strategies are effective in improving the solubility and bioavailability of pyrazolo[1,5-a]pyrimidine derivatives?
Q. Advanced
- Carboxamide functionalization : Introduce hydrophilic groups (e.g., 7-amino-N-(4,6-dimethylpyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide) to enhance aqueous solubility (logP reduction: ~1.5 units) .
- Prodrug approaches : Mask polar groups (e.g., esterification of hydroxyl moieties) to improve membrane permeability .
How can computational methods predict the binding affinity of pyrazolo[1,5-a]pyrimidines to biological targets?
Q. Advanced
- Molecular docking (AutoDock/Vina) : Simulate interactions with kinase ATP pockets (e.g., CDK2: Gln85, Asp86, and Lys89 residues). Validation via RMSD <2.0 Å against co-crystallized ligands .
- QSAR models : Use Hammett constants (σ) and molar refractivity (MR) to correlate electronic effects of substituents (e.g., 3-iodo group enhances potency by 2.5-fold) .
What are the safety considerations when handling pyrazolo[1,5-a]pyrimidine derivatives in laboratory settings?
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Waste disposal : Segregate halogenated derivatives (e.g., 3-iodo compounds) as hazardous waste for incineration .
What are the challenges in achieving enantioselective synthesis of chiral pyrazolo[1,5-a]pyrimidine derivatives?
Q. Advanced
- Steric hindrance : Bulky substituents at C2/C5 hinder asymmetric catalysis. Solution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclocondensation .
- Racemization risk : Basic conditions during amide coupling may epimerize stereocenters. Mitigation : Employ low-temperature (0–5°C) Mitsunobu reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
